molecular formula C21H22ClN5O3 B4148084 Ethyl 6'-amino-1'-(3-chlorophenyl)-5'-cyano-3'-methylspiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate

Ethyl 6'-amino-1'-(3-chlorophenyl)-5'-cyano-3'-methylspiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate

Cat. No.: B4148084
M. Wt: 427.9 g/mol
InChI Key: LPTMZIPOOYNEGW-UHFFFAOYSA-N
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Description

Ethyl 6’-amino-1’-(3-chlorophenyl)-5’-cyano-3’-methyl-1H,1’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-1-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6’-amino-1’-(3-chlorophenyl)-5’-cyano-3’-methyl-1H,1’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-1-carboxylate typically involves a multi-component reaction. One efficient method involves the reaction of ethyl acetoacetate, hydrazine hydrate, aldehydes, and malononitrile. This reaction is often carried out under solvent-free conditions using a catalyst such as Fe3O4@l-arginine . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which then cyclize to form the final spiro compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6’-amino-1’-(3-chlorophenyl)-5’-cyano-3’-methyl-1H,1’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the aromatic ring, using reagents like sodium methoxide or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 6’-amino-1’-(3-chlorophenyl)-5’-cyano-3’-methyl-1H,1’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6’-amino-1’-(3-chlorophenyl)-5’-cyano-3’-methyl-1H,1’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-1-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6’-amino-1’-(3-chlorophenyl)-5’-cyano-3’-methyl-1H,1’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-1-carboxylate stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its combination of an amino group, a cyano group, and a spiro linkage makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 6'-amino-1'-(3-chlorophenyl)-5'-cyano-3'-methylspiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O3/c1-3-29-20(28)26-9-7-21(8-10-26)16(12-23)18(24)30-19-17(21)13(2)25-27(19)15-6-4-5-14(22)11-15/h4-6,11H,3,7-10,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTMZIPOOYNEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)C(=C(OC3=C2C(=NN3C4=CC(=CC=C4)Cl)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6'-amino-1'-(3-chlorophenyl)-5'-cyano-3'-methylspiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6'-amino-1'-(3-chlorophenyl)-5'-cyano-3'-methylspiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 6'-amino-1'-(3-chlorophenyl)-5'-cyano-3'-methylspiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 6'-amino-1'-(3-chlorophenyl)-5'-cyano-3'-methylspiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6'-amino-1'-(3-chlorophenyl)-5'-cyano-3'-methylspiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 6'-amino-1'-(3-chlorophenyl)-5'-cyano-3'-methylspiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate

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